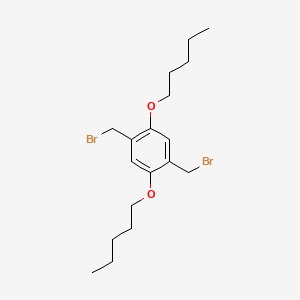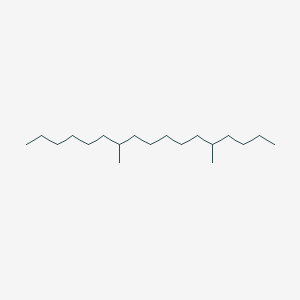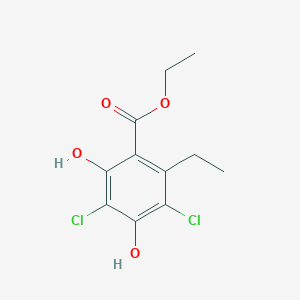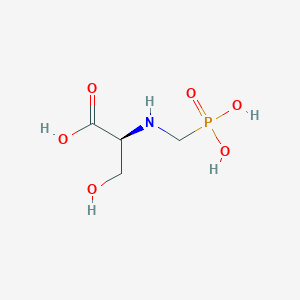
N-(Phosphonomethyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phosphonomethyl)-L-serine is a chemical compound known for its role as a broad-spectrum systemic herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting a key enzyme in plants. This compound is widely used in agriculture to control weeds and enhance crop yields .
Méthodes De Préparation
The synthesis of N-(Phosphonomethyl)-L-serine can be achieved through various methods. One common method involves the reaction of glycine with formaldehyde and a phosphite in the presence of a base. This reaction produces N-(phosphonomethyl)glycine, which can then be converted to this compound through further chemical reactions . Industrial production methods often involve the oxidation of N-(phosphonomethyl)-iminodiacetic acid or the dealkylation of N-substituted glyphosates .
Analyse Des Réactions Chimiques
N-(Phosphonomethyl)-L-serine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like hydrogen peroxide and catalysts such as methyltri-n-octylammonium tetrakis(oxodiperoxotungsto)phosphate . Major products formed from these reactions include various phosphonomethyl derivatives and other related compounds .
Applications De Recherche Scientifique
N-(Phosphonomethyl)-L-serine has numerous applications in scientific research. In chemistry, it is used as a reagent for studying enzyme inhibition and protein engineering . In biology, it is employed in the development of transgenic plants that are resistant to herbicides . Industrially, it is used in the production of herbicides and other agrochemical products .
Mécanisme D'action
The primary mechanism of action of N-(Phosphonomethyl)-L-serine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, this compound disrupts the production of essential amino acids, leading to the death of the plant . Additionally, it can inhibit the activity of other enzymes, such as horseradish peroxidase, by competitive inhibition .
Comparaison Avec Des Composés Similaires
N-(Phosphonomethyl)-L-serine is similar to other phosphonomethyl compounds, such as N-(phosphonomethyl)glycine and N-(phosphonomethyl)iminodiacetic acid . it is unique in its specific inhibition of EPSP and its widespread use as a herbicide. Other similar compounds include aminomethylphosphonic acid and various bisphosphonates .
Propriétés
Numéro CAS |
154855-26-2 |
|---|---|
Formule moléculaire |
C4H10NO6P |
Poids moléculaire |
199.10 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-(phosphonomethylamino)propanoic acid |
InChI |
InChI=1S/C4H10NO6P/c6-1-3(4(7)8)5-2-12(9,10)11/h3,5-6H,1-2H2,(H,7,8)(H2,9,10,11)/t3-/m0/s1 |
Clé InChI |
RRWROSIFPFQOBK-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NCP(=O)(O)O)O |
SMILES canonique |
C(C(C(=O)O)NCP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


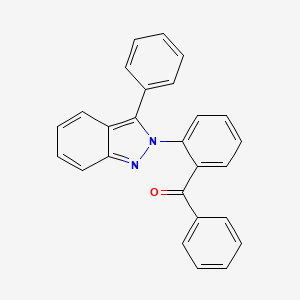
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
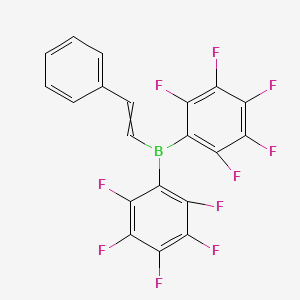
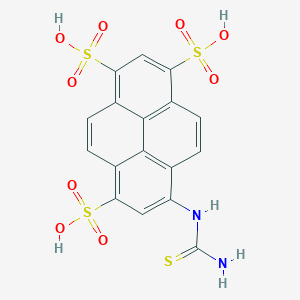
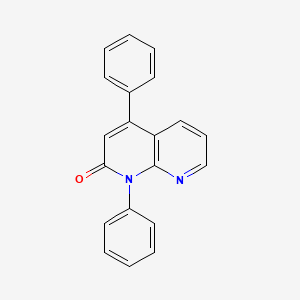

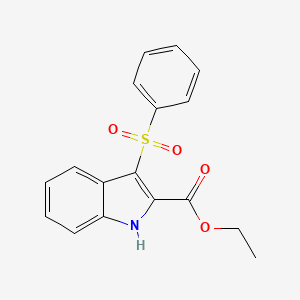
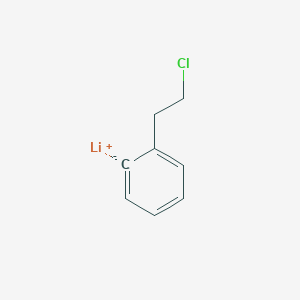
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

